molecular formula C7H8ClNO3 B111875 3-Amino-5-hydroxybenzoic acid hydrochloride CAS No. 14206-69-0

3-Amino-5-hydroxybenzoic acid hydrochloride

Cat. No. B111875
CAS RN: 14206-69-0
M. Wt: 189.59 g/mol
InChI Key: CXESTILCPSBCGQ-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzoic acid hydrochloride is a monohydroxybenzoic acid that is 3-hydroxybenzoic acid carrying an additional amino substituent at position 4 . It is an aminobenzoic acid and a monohydroxybenzoic acid .


Synthesis Analysis

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, is reviewed . The aminoshikimate pathway of formation of AHBA is discussed, and the AHBA synthase gene serves as a useful tool in the genetic screening for new ansamycins and other AHBA-derived natural products .


Molecular Structure Analysis

The molecular formula of 3-Amino-5-hydroxybenzoic acid hydrochloride is C7H8ClNO3 . Its molecular weight is 189.59 g/mol . The structure of 3-Amino-5-hydroxybenzoic acid (AHBA) synthase has been studied .


Chemical Reactions Analysis

The terminal enzyme of AHBA formation, which catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid, has been purified . The enzyme-bound pyridoxal phosphate forms a Schiff’s base with the amino group of 5-deoxy-5-amino-3-dehydroshikimic acid and catalyzes both an α,β-dehydration and a stereospecific 1,4-enolization of the substrate .


Physical And Chemical Properties Analysis

3-Amino-5-hydroxybenzoic acid hydrochloride has a molecular weight of 189.59 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 189.0192708 g/mol .

Scientific Research Applications

Biosynthesis of Antibiotics

3-Amino-5-hydroxybenzoic acid hydrochloride is a key precursor in the biosynthesis of various antibiotics. It has been identified as a direct precursor of the seven-carbon amino starter-unit for the biosynthesis of ansamycins, a class of antibiotics (Ghisalba & Nüesch, 1981). This compound is also involved in the biosynthesis and synthesis of other important classes of antibiotics, as indicated by studies involving the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid (Becker, 1984).

Antibiotic Production Inhibition

In the context of antibiotic production, the addition of a deuterated derivative of 3-amino-5-hydroxybenzoic acid to Streptomyces verticillatus cultures was found to inhibit the production of the antibiotic porfiromycin. This finding is significant for understanding the metabolic pathways involved in antibiotic biosynthesis (Rickards & Rukachaisirikul, 1987).

Enzymatic and Genetic Studies

Research has explored the possibility of screening for ansamycin or AHBA-related antibiotic-producing strains from Actinomycetes by targeting an AHBA synthase gene. This underscores the importance of 3-amino-5-hydroxybenzoic acid in the genetic approach to antibiotic production (Hui-tu et al., 2009).

Chemical and Structural Analysis

Structural analysis of compounds related to 3-amino-5-hydroxybenzoic acid, like 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid, contributes to the understanding of molecular interactions and properties, which can have implications in the development of pharmaceuticals and other chemical applications (Tahir et al., 2010).

Pathway Studies in Antibiotic Formation

Studies on the biosynthetic pathway of 3-amino-5-hydroxybenzoic acid formation, particularly in relation to ansamycin antibiotics, contribute significantly to the understanding of complex biological and chemical processes in pharmaceutical science (Kim et al., 1996).

Role in Aminoshikimate Pathway

The aminoshikimate pathway, integral to the formation of 3-amino-5-hydroxybenzoic acid and its role in ansamycin and mitomycin antibiotics, has been characterized, highlighting the importance of this compound in complex biochemical pathways (Arakawa et al., 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

3-amino-5-hydroxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXESTILCPSBCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640480
Record name 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-hydroxybenzoic acid hydrochloride

CAS RN

14206-69-0
Record name Benzoic acid, 3-amino-5-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14206-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-hydroxybenzoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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